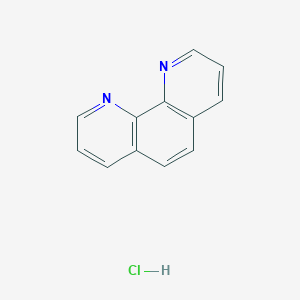

1,10-Phenanthroline hydrochloride

Übersicht

Beschreibung

1,10-Phenanthroline hydrochloride monohydrate (C₁₂H₈N₂·HCl·H₂O) is a chelating agent and analytical reagent widely used in biochemistry and inorganic chemistry. It is characterized by its ability to form stable complexes with transition metal ions, particularly Fe²⁺, making it indispensable in colorimetric assays for iron quantification . Key properties include:

- Molecular Weight: 234.68 g/mol

- CAS Numbers: 18851-33-7 (monohydrate) and 3829-86-5 (monohydrochloride)

- Physical State: Colorless to pale-yellow crystalline powder, hygroscopic, and light-sensitive .

- Applications: Iron detection in spectrophotometry , protease inhibition in biochemical studies , and material science .

Its hydrochloride form enhances aqueous solubility compared to the anhydrous or hydrated free base, enabling broader utility in biological and environmental assays .

Wirkmechanismus

Target of Action

1,10-Phenanthroline hydrochloride primarily targets Metallo-beta-lactamase L1 in Pseudomonas maltophilia and Methyl-accepting chemotaxis protein II in Salmonella typhimurium . These targets play crucial roles in bacterial resistance and motility, respectively .

Mode of Action

The compound interacts with its targets by forming strong complexes, particularly with metal ions . This interaction can inhibit the function of the target proteins, affecting the biological processes they are involved in .

Biochemical Pathways

It is known to inhibit metallopeptidases, a class of enzymes that play a role in various biological processes . By inhibiting these enzymes, the compound can disrupt the normal functioning of these pathways.

Pharmacokinetics

Its solubility in water and other solvents suggests that it may have good bioavailability .

Result of Action

The molecular and cellular effects of this compound’s action are largely dependent on its targets. By inhibiting Metallo-beta-lactamase L1, it can potentially reduce bacterial resistance . Similarly, by interacting with Methyl-accepting chemotaxis protein II, it may affect bacterial motility .

Action Environment

Environmental factors can influence the action, efficacy, and stability of this compound. For instance, its action can be affected by the presence of metal ions, as it forms strong complexes with them . Additionally, its stability and efficacy can be influenced by factors such as pH and temperature .

Biochemische Analyse

Biochemical Properties

1,10-Phenanthroline hydrochloride is known to interact with various enzymes and proteins. It is used as a ligand in coordination chemistry, forming strong complexes with most metal ions . For instance, it forms complexes with metallo-beta-lactamase L1 in Pseudomonas maltophilia and Methyl-accepting chemotaxis protein II in Salmonella typhimurium .

Cellular Effects

It has been reported that the compound can interact with DNA in an intercalative fashion, inducing DNA cleavage in some cases . Additionally, it has been shown to have cytotoxic effects against the A549 human lung cancer cell line .

Molecular Mechanism

The molecular mechanism of action of this compound is complex and multifaceted. It is known to interact with various biomolecules, potentially influencing gene expression and enzyme activity . For instance, it has been shown to interact with metallo-beta-lactamase L1 in Pseudomonas maltophilia and Methyl-accepting chemotaxis protein II in Salmonella typhimurium .

Temporal Effects in Laboratory Settings

It is known that the compound forms strong complexes with most metal ions , which could potentially influence its stability and degradation over time.

Metabolic Pathways

Given its ability to form complexes with various metal ions , it may interact with enzymes or cofactors involved in various metabolic pathways.

Transport and Distribution

Given its solubility in organic solvents , it may be able to cross cell membranes and distribute within various cellular compartments.

Subcellular Localization

Given its ability to form complexes with various metal ions , it may localize to areas of the cell where these ions are present.

Biologische Aktivität

1,10-Phenanthroline hydrochloride is a bidentate ligand known for its ability to chelate metal ions and intercalate with DNA. This compound has garnered attention in various fields, including medicinal chemistry and biochemistry, due to its diverse biological activities. This article explores the biological activity of this compound, focusing on its antibacterial, anticancer, and antifungal properties, along with relevant case studies and research findings.

This compound has the molecular formula and a molecular weight of approximately 198.66 g/mol. It typically appears as a white crystalline powder and is soluble in water. The compound exhibits strong coordination chemistry due to its nitrogen atoms, which can form complexes with various transition metals.

Antibacterial Activity

Recent studies have demonstrated the antibacterial properties of this compound against both Gram-positive and Gram-negative bacteria.

Table 1: Antibacterial Activity of this compound

| Bacteria | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | 32 µg/mL |

| Streptococcus pyogenes | 16 µg/mL |

| Escherichia coli | 64 µg/mL |

| Klebsiella pneumoniae | 32 µg/mL |

The compound's mechanism of action involves intercalation into DNA, disrupting bacterial replication and function. A study highlighted that modified derivatives of 1,10-phenanthroline exhibited enhanced antibacterial activity correlated with increased alkyl chain length in their structure .

Anticancer Activity

This compound has shown promising anticancer properties in various in vitro and in vivo studies. It has been tested against different cancer cell lines, demonstrating significant cytotoxic effects.

Table 2: Anticancer Activity of this compound

| Cell Line | IC50 (µM) |

|---|---|

| Hep-G2 (liver cancer) | 15 |

| MCF-7 (breast cancer) | 20 |

| A549 (lung cancer) | 25 |

In one study, the compound exhibited selective cytotoxicity towards cancer cells while sparing normal cells . The mechanism is believed to involve the generation of reactive oxygen species (ROS) and induction of apoptosis through mitochondrial pathways.

Antifungal Activity

In addition to its antibacterial and anticancer activities, this compound has also been investigated for antifungal properties. It has shown effectiveness against various fungal strains.

Table 3: Antifungal Activity of this compound

| Fungal Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Candida albicans | 32 µg/mL |

| Aspergillus niger | 64 µg/mL |

The antifungal activity is attributed to the compound's ability to disrupt fungal cell membranes and inhibit ergosterol synthesis .

Case Studies

Case Study 1: Antimicrobial Efficacy

A study conducted by Cusumano et al. evaluated the antimicrobial efficacy of various derivatives of 1,10-phenanthroline against multidrug-resistant pathogens. The results showed that certain derivatives had MIC values comparable to or lower than conventional antibiotics .

Case Study 2: Cancer Treatment

Research involving Swiss mice implanted with Hep-G2 cells demonstrated that treatment with this compound resulted in reduced tumor growth compared to untreated controls. The compound was well-tolerated with minimal side effects .

Wissenschaftliche Forschungsanwendungen

Applications Overview

| Application Area | Description |

|---|---|

| Metal Ion Detection | Used for the detection of metal ions through colorimetric or spectrophotometric methods. |

| Drug Research and Development | Serves as a ligand in drug design, exhibiting anti-cancer and antibacterial properties. |

| Materials Science | Involved in the synthesis of metal-organic frameworks (MOFs) and photosensitive materials. |

| Photochemistry | Functions as a photosensitizer in photochemical reactions and photocatalysis studies. |

Metal Ion Detection

1,10-Phenanthroline hydrochloride is widely utilized for detecting metal ions due to its ability to form colored complexes. Notably, it forms a complex with ferrous ions (Fe²⁺) that exhibits a maximum absorption peak at 510 nm, allowing for sensitive detection of iron concentrations. Other metal ions such as copper, nickel, and cobalt can also be detected using similar methods .

Drug Research and Development

In pharmacology, 1,10-phenanthroline acts as a crucial component in developing new therapeutic agents. It has been shown to possess cytotoxic effects against various cancer cell lines such as A-498 and Hep-G2. Studies indicate that its transition metal complexes exhibit enhanced cytotoxicity compared to the free ligand . The compound has demonstrated potential antibacterial activity against a wide spectrum of bacteria .

Case Study: Anticancer Activity

A study by Deegan et al. (2007) evaluated the anticancer potential of 1,10-phenanthroline and its metal complexes against human carcinoma cell lines. The results indicated a concentration-dependent cytotoxic effect, highlighting the compound's promise in cancer therapy .

Materials Science

In materials science, 1,10-phenanthroline is instrumental in creating metal-organic frameworks (MOFs), which are used for gas adsorption and separation processes due to their unique structural properties . Its coordination capabilities enable the synthesis of materials with tailored functionalities.

Photochemistry

As a photosensitizer, 1,10-phenanthroline plays a significant role in photochemical reactions. Its optical properties make it suitable for applications in photocatalysis and photoluminescence studies . This capability is essential for advancing solar energy conversion technologies.

Analyse Chemischer Reaktionen

Coordination Chemistry and Metal Complex Formation

1,10-Phenanthroline hydrochloride dissociates in solution to release the neutral phenanthroline ligand (phen), which forms stable complexes with transition metals. Notable examples include:

These complexes exploit phenanthroline’s planar structure and strong σ-donor/π-acceptor properties, enhancing metal-centered redox activity .

Oxidation to Dione Derivatives

Treatment with HNO₃/H₂SO₄ yields 1,10-phenanthroline-5,6-dione, a precursor for redox-active ligands:

This reaction proceeds via electrophilic aromatic substitution at the 5,6-positions .

N-Oxidation with Oxone

Under acidic conditions (pH 2–3), selective mono-N-oxidation occurs without di-N-oxide formation :

Key Conditions :

Hydrolysis and Nucleophilic Substitution

Ester- and nitrile-substituted phenanthroline derivatives undergo hydrolysis under acidic or alkaline conditions:

Reactions with Organometallic Reagents

This compound reacts with alkyllithium and Grignard reagents to form colored adducts:

-

Alkyllithium Titration :

-

Grignard Complexation :

Forms stable Mg-phenanthroline intermediates used in stoichiometric determinations .

Acid-Base Behavior in Micellar Media

Protonation equilibria shift in surfactant solutions, impacting reactivity:

| Surfactant | log β₁ (LH⁺) | log β₂ (LH₂²⁺) | Source |

|---|---|---|---|

| Aqueous | 4.93 | 6.22 | |

| PEG-400 | 4.89 | 5.91 | |

| TBAB | 4.84 | 5.73 |

Lower constants in TBAB arise from electrostatic repulsion at cationic micelle surfaces, destabilizing protonated species .

Q & A

Basic Research Questions

Q. What is the role of 1,10-phenanthroline hydrochloride in iron quantification assays?

- Methodological Answer : this compound acts as a chelating agent for Fe²+ ions, forming a stable red-orange complex with a molar absorptivity of ~11,000 L·mol⁻¹·cm⁻¹ at 510 nm. In assays, Fe³+ is first reduced to Fe²+ using hydroxylamine hydrochloride (10% w/v), followed by buffering at pH 3–9 (typically with sodium acetate). The complex is quantified via UV-Vis spectrophotometry, enabling iron determination in pharmaceuticals (e.g., polysaccharide iron complexes) and environmental samples .

Q. How should this compound solutions be prepared for spectrophotometric analysis?

- Methodological Answer :

- 2 g/L Solution : Dissolve 0.24 g of this compound monohydrate (CAS 3829-86-5) in 100 mL of water with gentle heating if necessary. Use within 24 hours to avoid photodegradation .

- 5 g/L Buffered Solution : Dissolve 0.6 g in acetic acid-sodium acetate buffer (pH 3) for enhanced stability in Fe²+ assays .

Q. What are the critical purity specifications for this compound in analytical applications?

- Answer : High-purity (>99%) reagent-grade material is essential to minimize interference. Key specifications include:

- Melting Point : 224–227°C (decomposition) .

- Water Content : ≤0.5% (Karl Fischer titration).

- Heavy Metals : <10 ppm (validated via ICP-MS) .

Advanced Research Questions

Q. How can researchers design a Co(III)-phenanthroline complex for catalytic studies?

- Methodological Answer :

- Synthesis : React this compound with CoCl₂·6H₂O in a 2:1 molar ratio in ethanol/water (3:1 v/v) under nitrogen.

- Characterization : Use single-crystal X-ray diffraction (SC-XRD) to confirm octahedral geometry and FTIR to identify Co–N vibrational modes (~450 cm⁻¹). Electrochemical analysis (cyclic voltammetry) reveals redox activity at E₁/₂ = +0.85 V vs. Ag/AgCl .

- Applications : Such complexes are explored in water oxidation catalysis and photodynamic therapy .

Q. How to resolve contradictory Fe²+/Fe³+ speciation data in complex matrices using this compound?

- Methodological Answer :

- Interference Mitigation : Add 1 mL of 5 M ammonium fluoride to mask Al³+ or Ti⁴+ ions that compete with Fe²+ .

- pH Optimization : Maintain pH 3.5–4.5 to prevent Fe³+ hydrolysis while ensuring complete Fe²+ chelation .

- Validation : Cross-validate with ICP-OES or AAS to confirm spectrophotometric results .

Q. What safety protocols are critical when handling this compound in synthetic workflows?

- Answer :

- PPE : Wear nitrile gloves, safety goggles, and lab coats to avoid skin/eye contact (R25: Toxic if swallowed) .

- Storage : Store in argon-sealed containers at 2–8°C to prevent hygroscopic degradation .

- Waste Disposal : Neutralize with 10% NaOH and incinerate at >850°C to minimize environmental release (R50/53: Hazardous to aquatic life) .

Vergleich Mit ähnlichen Verbindungen

1,10-Phenanthroline (Anhydrous and Hydrate Forms)

Key Difference: The hydrochloride form’s ionic nature improves solubility in aqueous systems, making it preferred for biological assays, whereas anhydrous/hydrate forms are used in non-polar environments .

Quaternary Salts of 1,10-Phenanthroline (Methyl Iodide, Ethyl Iodide)

Dwyer et al. compared the biological activities of quaternary salts (e.g., methyl iodide, ethyl iodide derivatives) with this compound. While all showed similar antimicrobial and cytotoxic activities, the hydrochloride form exhibited superior stability in physiological conditions due to its ionic solubility .

Fluorinated Derivatives (e.g., 5-Fluoro-, 5,6-Difluoro-Phenanthroline)

Key Difference : Fluorinated derivatives exhibit enhanced lipophilicity, improving cell membrane penetration for anticancer applications, but their synthesis is less efficient compared to the hydrochloride form .

Metal Coordination Complexes

- Zinc/Cadmium Complexes : Hydrochloride-based complexes are less studied compared to anhydrous forms, which show stronger luminescence in sensing nitroaromatics .

Iron Quantification

This compound is the gold standard for Fe²⁺ detection via the 510 nm absorbance peak. In FHA nanoparticles, it confirmed Fe²⁺:Fe³⁺ ratios (2.06:1) with higher sensitivity than hydroxylamine hydrochloride .

Eigenschaften

IUPAC Name |

1,10-phenanthroline;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H8N2.ClH/c1-3-9-5-6-10-4-2-8-14-12(10)11(9)13-7-1;/h1-8H;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QPXDKQBBJCTNOY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C3=C(C=CC=N3)C=C2)N=C1.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H9ClN2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

3829-86-5, 66-71-7 (Parent) | |

| Record name | 1,10-Phenanthroline, hydrochloride (1:1) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=3829-86-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1,10-Phenanthroline, hydrochloride (1:1) | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003829865 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1,10-Phenanthroline hydrochloride | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0022802966 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

DSSTOX Substance ID |

DTXSID3063205 | |

| Record name | 1,10-Phenanthroline hydrochloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID3063205 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

216.66 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

22802-96-6, 3829-86-5 | |

| Record name | 1,10-Phenanthroline, hydrochloride (1:?) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=22802-96-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1,10-Phenanthroline, hydrochloride (1:1) | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003829865 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1,10-Phenanthroline hydrochloride | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0022802966 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1,10-Phenanthroline hydrochloride | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=4265 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 1,10-Phenanthroline, hydrochloride (1:1) | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 1,10-Phenanthroline hydrochloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID3063205 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1,10-phenanthroline monohydrochloride monohydrate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.021.206 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 1,10-phenanthroline hydrochloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.041.105 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.